molecular formula C14H11N5O4 B2398496 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide CAS No. 1323398-05-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide

Katalognummer: B2398496
CAS-Nummer: 1323398-05-5
Molekulargewicht: 313.273
InChI-Schlüssel: OIZVHNCWUGJPGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C14H11N5O4 and its molecular weight is 313.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a benzo[d][1,3]dioxole moiety with a triazolo-pyrimidine scaffold. This structural diversity is significant as it may influence the compound's biological interactions and efficacy.

Molecular Formula

  • Chemical Formula: C14H12N4O3
  • Molecular Weight: 288.27 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related triazole derivatives have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action: These compounds often target specific molecular pathways involved in tumor growth and metastasis. For example, they may inhibit heat shock protein 90 (HSP90) and disrupt downstream signaling pathways such as AKT and ERK, leading to reduced cell viability in cancer cell lines (IC50 values ranging from 0.05 µM to 0.07 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the benzo[d][1,3]dioxole structure exhibit activity against various bacterial strains.

  • In Vitro Studies: Compounds with similar scaffolds have demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 µg/mL to 12.5 µg/mL .

Antiparasitic Activity

Triazole derivatives have been studied for their potential against parasitic infections such as Trypanosomiasis. In vitro assays revealed that certain derivatives could inhibit the growth of Trypanosoma cruzi with dose-dependent effects.

  • Case Study: A specific triazole derivative showed a 64% reduction in epimastigote forms at a concentration of 50 µg/mL after 72 hours of incubation .

Table of Biological Activities

Activity TypeRelated CompoundIC50/MIC ValuesReference
AntitumorTriazole derivative0.05 - 0.07 µM
AntibacterialBenzotriazole derivative6.25 - 12.5 µg/mL
AntiparasiticTriazole derivative50 µg/mL (64% inhibition)

Case Study: Antitumor Efficacy

A study involving the administration of a related compound in a nude mouse xenograft model demonstrated a tumor growth delay of approximately 72% at a dosage of 50 mg/kg daily. This suggests significant potential for further development as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Initial findings indicate that related compounds may possess favorable oral bioavailability and low toxicity profiles, making them suitable candidates for further clinical evaluation .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c20-12(16-9-2-3-10-11(6-9)23-8-22-10)7-19-14(21)18-5-1-4-15-13(18)17-19/h1-6H,7-8H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZVHNCWUGJPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.